Rivularin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rivularin typically involves the extraction from plant sources, particularly from the roots of Scutellaria species. The extraction process includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Scutellaria plants. The process includes:
- Cultivation of Scutellaria species under controlled conditions.
- Harvesting and drying of plant material.
- Solvent extraction and purification using high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Rivularin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with altered pharmacological properties.
Scientific Research Applications
Rivularin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Rivularin exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth by targeting specific molecular pathways, such as the PI3K-Akt and MAPK pathways.
Comparison with Similar Compounds
Baicalein: Another flavonoid found in Scutellaria species with similar anti-inflammatory and anticancer properties.
Wogonin: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness of Rivularin: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties. Its ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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